

RO8994: A Technical Guide to its Role in Apoptosis Induction

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Compound of Interest

Compound Name: RO8994

Cat. No.: B610540

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This technical guide provides an in-depth overview of **RO8994**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, **RO8994** reactivates the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells with wild-type p53. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: p53 Reactivation

RO8994 is a spiroindolinone-based compound designed to mimic the interaction of p53 with the MDM2 E3 ubiquitin ligase.[1] In many cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by overexpression of its negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby preventing p53-mediated cell cycle arrest and apoptosis.

RO8994 competitively binds to the p53-binding pocket of MDM2 with high affinity, disrupting the MDM2-p53 interaction.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA), ultimately culminating in programmed cell death.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of **RO8994**.

Table 1: In Vitro Activity of **RO8994**

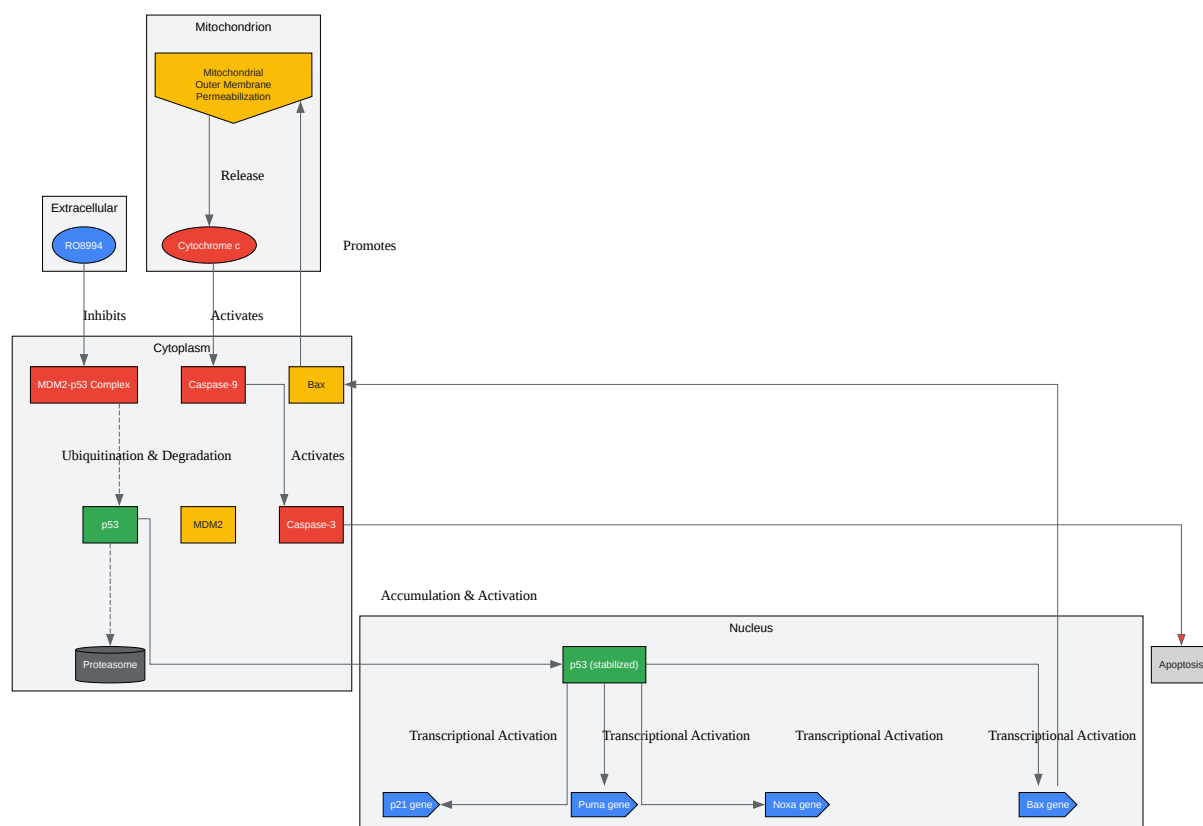
Assay	Cell Line	IC50 (nM)	Notes
MDM2 Binding Affinity (HTRF)	-	5	High-throughput time-resolved fluorescence resonance energy transfer assay.
Antiproliferative Activity	SJSA-1 (Osteosarcoma)	7	MDM2-amplified, p53 wild-type.
Antiproliferative Activity	RKO (Colon Carcinoma)	Not explicitly quantified in search results	p53 wild-type.
Antiproliferative Activity	HCT116 (Colon Carcinoma)	Not explicitly quantified in search results	p53 wild-type.

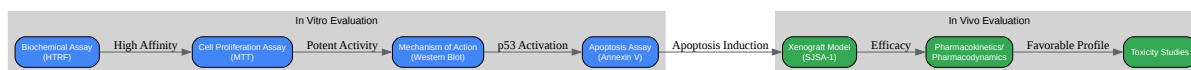
Table 2: In Vivo Efficacy of **RO8994** in SJSA-1 Xenograft Model

Dose (mg/kg, oral, once daily)	Tumor Growth Effect
1.56	>60% tumor growth inhibition
3.125	Tumor stasis
6.25	Tumor regression

Signaling Pathway

The signaling pathway for **RO8994**-induced apoptosis is initiated by the inhibition of MDM2 and subsequent activation of p53.





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References

- 1. researchgate.net [researchgate.net]
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